molecular formula C20H24N2O3S B3508150 (2,5-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione

(2,5-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione

Cat. No.: B3508150
M. Wt: 372.5 g/mol
InChI Key: XTFLJCNUQRKVBJ-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione is a complex organic compound that features a combination of methoxy-substituted phenyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione typically involves multiple steps, starting with the preparation of the methoxy-substituted phenyl groups and the piperazine ring. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced methanethione derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular processes and its potential therapeutic benefits.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its properties may be leveraged to create new polymers, coatings, or other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione is unique due to its combination of methoxy-substituted phenyl groups and a piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-23-16-6-4-15(5-7-16)21-10-12-22(13-11-21)20(26)18-14-17(24-2)8-9-19(18)25-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFLJCNUQRKVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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